molecular formula C15H15N3S B2426500 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207037-24-8

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2426500
CAS No.: 1207037-24-8
M. Wt: 269.37
InChI Key: IIGYIRGBXBUESL-UHFFFAOYSA-N
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Description

2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound characterized by the presence of an imidazole ring substituted with an allyl group and a p-tolyl group

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-3-9-18-14(11-17-15(18)19-10-8-16)13-6-4-12(2)5-7-13/h3-7,11H,1,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGYIRGBXBUESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common method includes the alkylation of 1-allyl-5-(p-tolyl)-1H-imidazole with a suitable thiol reagent, followed by the introduction of the acetonitrile group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or thiols.

Scientific Research Applications

2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The allyl and p-tolyl groups may enhance the compound’s binding affinity and specificity. The acetonitrile group can participate in further chemical modifications, allowing the compound to exert its effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Allyl-5-(p-tolyl)-1H-imidazole: Lacks the thio and acetonitrile groups, making it less versatile in chemical reactions.

    2-(1-Allyl-1H-imidazol-2-yl)thioacetonitrile: Similar structure but without the p-tolyl group, which may affect its binding properties and reactivity.

    5-(p-Tolyl)-1H-imidazole-2-thiol: Contains the thio group but lacks the allyl and acetonitrile groups, limiting its applications.

Uniqueness

2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Biological Activity

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a compound featuring an imidazole ring, thioether linkage, and an acetonitrile group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, applications, and comparative analysis with similar compounds.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazole Ring : Starting from suitable precursors, the imidazole ring is synthesized through cyclization reactions.
  • Thioether Formation : The thioether linkage is introduced by reacting the imidazole derivative with an appropriate thiol under basic conditions.
  • Alkylation : The allyl group is introduced via alkylation reactions using allyl halides.
  • Acetonitrile Introduction : The acetonitrile group is added under controlled conditions using catalysts and specific solvents to ensure high yield and purity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The imidazole ring can modulate enzyme or receptor activity, while the allyl and p-tolyl groups enhance binding affinity and specificity. The acetonitrile moiety allows for further chemical modifications, enabling diverse pathways for biological activity.

Anticancer Properties

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound showed promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
II1DLD-157.4
II1MCF-779.9
II25SH-SY5Y1.059

These findings suggest that the compound may play a role in inducing apoptosis in cancer cells through mechanisms involving DNA interaction and mitochondrial pathways.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Its structure suggests it could interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases linked to enzyme dysregulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Properties
1-Allyl-5-(p-tolyl)-1H-imidazoleLacks thio and acetonitrile groupsLess versatile in reactions
2-(1-Allyl-1H-imidazol-2-yl)thioacetonitrileSimilar structureDifferent binding properties
5-(p-Tolyl)-1H-imidazole-2-thiolContains thio groupLimited applications due to missing functional groups

The combination of functional groups in this compound provides a balance of reactivity and stability, making it a valuable compound for research and industrial applications .

Case Studies

Several case studies have highlighted the potential of this compound in various therapeutic contexts:

  • Cancer Research : A study demonstrated that imidazole derivatives could surpass traditional chemotherapeutics like cisplatin in efficacy against resistant cancer cell lines, indicating a need for further exploration of their mechanisms .
  • Antimicrobial Activity : Related compounds have shown antibacterial properties, suggesting that modifications to the imidazole structure could enhance activity against specific pathogens .

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